molecular formula C10H14N3O3+ B11643553 5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

Cat. No.: B11643553
M. Wt: 224.24 g/mol
InChI Key: UURFSIMFEBQKQO-UHFFFAOYSA-O
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Description

5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes both hydroxyethyl and hydroxyimino functional groups

Preparation Methods

The synthesis of 5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common synthetic route includes the reaction of a pyridine derivative with hydroxyethylamine and subsequent oxidation to introduce the hydroxyimino group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the hydroxyethyl group may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with hydroxyethyl or hydroxyimino groups. Compared to these compounds, 5-[(2-HYDROXYETHYL)CARBAMOYL]-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-HYDROXY-5-METHYLPYRIDINE
  • 5-(2-HYDROXYETHYL)-4-METHYL-1,3-THIAZOLE

Properties

Molecular Formula

C10H14N3O3+

Molecular Weight

224.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C10H13N3O3/c1-13-7-8(10(15)11-4-5-14)2-3-9(13)6-12-16/h2-3,6-7,14H,4-5H2,1H3,(H,11,15)/p+1

InChI Key

UURFSIMFEBQKQO-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCO)/C=N/O

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCO)C=NO

Origin of Product

United States

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